A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No. 760207-85-0)
A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No. 760207-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)picolinonitrile, with the Chemical Abstracts Service (CAS) number 760207-85-0, is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its unique structural features, including a bromine atom, a trifluoromethyl group, and a nitrile moiety on a pyridine ring, make it a versatile synthon for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics such as selective androgen receptor modulators (SARMs) and kinase inhibitors.
Chemical and Physical Properties
3-Bromo-5-(trifluoromethyl)picolinonitrile is a solid at room temperature with a molecular formula of C₇H₂BrF₃N₂ and a molecular weight of 251.00 g/mol .[2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 760207-85-0 | [2] |
| Molecular Formula | C₇H₂BrF₃N₂ | [2] |
| Molecular Weight | 251.00 g/mol | [2] |
| IUPAC Name | 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | [2] |
| Canonical SMILES | C1=C(C=NC(=C1Br)C#N)C(F)(F)F | |
| Physical State | Solid | |
| Boiling Point | 257 °C | [3] |
| Density | 1.81 g/cm³ | [3] |
| Flash Point | 110 °C | [3] |
| pKa | -5.10 ± 0.20 (Predicted) | [3] |
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-5-(trifluoromethyl)picolinonitrile can be approached through various synthetic strategies, primarily involving the bromination of a suitable precursor. While a definitive, publicly available step-by-step protocol is not widespread, a plausible and efficient synthesis can be deduced from patent literature and analogous chemical transformations. The following protocol is a representative example based on established chemical principles for the bromination of aromatic compounds.
Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)picolinonitrile
Materials:
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5-(Trifluoromethyl)picolinonitrile
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N-Bromosuccinimide (NBS)
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Sulfuric acid (concentrated)
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Dichloromethane (DCM)
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Sodium bicarbonate (saturated aqueous solution)
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Sodium sulfate (anhydrous)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: To a solution of 5-(trifluoromethyl)picolinonitrile (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C (ice bath).
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Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Bromo-5-(trifluoromethyl)picolinonitrile as a solid.
Applications in Drug Discovery
The trifluoromethyl group imparts increased lipophilicity and metabolic stability to drug candidates, while the bromo and cyano groups serve as versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These features make 3-Bromo-5-(trifluoromethyl)picolinonitrile a valuable intermediate in the synthesis of targeted therapies.
Selective Androgen Receptor Modulators (SARMs)
This compound is a key precursor in the synthesis of non-steroidal SARMs, such as Apalutamide, an FDA-approved drug for the treatment of prostate cancer.[1] The synthesis of such SARMs often involves the conversion of the bromo group to an amine or another functional group that can be further elaborated to construct the final drug molecule.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on 3-Bromo-5-(trifluoromethyl)picolinonitrile allow for the precise tuning of electronic and steric properties, which is crucial for achieving high potency and selectivity for specific kinases. This compound has been identified as a potential intermediate in the synthesis of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), which are key targets in inflammatory diseases and cancers.[4][5][6]
Signaling Pathway Involvement
The therapeutic efficacy of drugs derived from 3-Bromo-5-(trifluoromethyl)picolinonitrile often stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis. For instance, JAK inhibitors developed from this precursor can block the JAK-STAT signaling pathway, which plays a central role in the immune response and cell growth.
Conclusion
3-Bromo-5-(trifluoromethyl)picolinonitrile is a high-value chemical intermediate with significant applications in the synthesis of advanced therapeutic agents. Its versatile reactivity and the beneficial properties imparted by its functional groups make it a molecule of great interest to researchers in the pharmaceutical and life sciences industries. The synthetic routes and biological contexts outlined in this guide highlight its potential for the development of next-generation drugs targeting a range of diseases.
References
- 1. 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile | 1214377-57-7 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
